N1-allyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-allyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C14H16ClN3O4S and its molecular weight is 357.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Allylation Reactions and Stereochemistry
Research has explored the allylation of N-acyliminium ions generated from oxazolidin-2-ones, revealing insights into stereoselectivity and reaction mechanisms. For example, allylation reactions of exocyclic N-acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones demonstrate a variable degree of stereoselectivity, hinting at complex interactions between reagents and the influence of chiral auxiliaries on stereochemical outcomes (Marcantoni, Mecozzi, & Petrini, 2002).
Catalysis and Multi-Component Reactions
The compound has also been implicated in studies focusing on palladium-catalyzed reactions. For instance, palladium-catalyzed aminoallylation of activated olefins showcases the versatility of oxazolidin-2-ones in facilitating complex multi-component reactions, leading to the formation of novel compounds with potential biological activity (Aoyagi, Nakamura, & Yamamoto, 2002).
Asymmetric Synthesis and Chiral Molecules
Further research emphasizes the role of oxazolidin-2-ones in asymmetric synthesis, such as the diastereoselective addition reactions to create complex chiral molecules. This includes the asymmetric synthesis of 8-aminoindolizidine from chiral 2-pyrroleimines, showcasing the utility of oxazolidin-2-ones in constructing biologically relevant structures with high stereocontrol (Albano, Gualandi, Monari, & Savoia, 2008).
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions involving (hetero)aryl chlorides and amides have been developed, highlighting the compound's role in facilitating cross-coupling reactions that expand the toolkit for synthesizing complex organic molecules. This includes the efficient arylation of oxazolidinones under mild conditions, providing a pathway to a diverse array of functionalized compounds (De, Yin, & Ma, 2017).
Light-Driven Catalysis
Visible-light-driven palladium catalysis has been employed for the oxy-alkylation of allylamines, showcasing the compound's utility in sustainable chemistry practices. This method leverages light energy to promote reactions under mild conditions, offering an environmentally friendly alternative to traditional synthetic routes (Sun, Ye, Zhou, Zeng, & Yu, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter glutamate .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGluR5 . It potentiates the activation of mGluR5 by glutamate, enhancing the receptor’s response .
Biochemical Pathways
The compound’s action on mGluR5 affects various biochemical pathways. As a PAM, it enhances the receptor’s response to glutamate, influencing pathways associated with glutamate signaling . It also exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .
Result of Action
The potentiation of mGluR5 responses by this compound can have various molecular and cellular effects, depending on the context. For instance, it could enhance neuronal excitability or modulate synaptic plasticity .
Properties
IUPAC Name |
N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c1-2-6-16-13(19)14(20)17-10-4-5-11(15)12(9-10)18-7-3-8-23(18,21)22/h2,4-5,9H,1,3,6-8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLDFMXHAVNMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.